N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is a useful research compound. Its molecular formula is C23H20N4O5S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction with Biological Proteins
Research has shown that derivatives similar to "N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide" can interact with bovine serum albumin (BSA), a model protein for studying drug-protein interactions. This interaction is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates. For instance, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their fluorescence binding with BSA, providing insights into the binding constants and thermodynamic parameters of such interactions, which could be relevant for the pharmacological profiling of "this compound" derivatives (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Herbicide Activity
Derivatives of "this compound" have been explored for their herbicidal activity, particularly as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. He et al. (2007) detailed a study on pyrimidinylthiobenzoates, highlighting their binding modes and interactions with AHAS, which could be analogous to the mechanism of action for "this compound" derivatives in targeting plant enzymes for herbicidal purposes (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).
Mechanism of Action
Target of Action
The primary target of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is the phagocytes in the immune system . These cells play a crucial role in the body’s defense mechanism against foreign substances and pathogens .
Mode of Action
This compound: interacts with its targets by inhibiting the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells . This interaction results in a reduction of inflammation and oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and oxidative stress . It downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .
Action Environment
Environmental factors that influence the action, efficacy, and stability of This compound are currently unknown and require further investigation.
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Biochemical Analysis
Biochemical Properties
It has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells
Cellular Effects
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide has shown to inhibit nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy . The compound did not show toxicity towards normal fibroblast cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, this compound has shown non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-31-21-14-20(25-23(26-21)32-2)27-33(29,30)17-12-10-16(11-13-17)24-22(28)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGLUZVPKJQYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.